![molecular formula C24H30N4O2 B6045349 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B6045349.png)
4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone
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Overview
Description
4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone, also known as MPPE, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazinone derivatives and has been studied extensively for its biological activities.
Mechanism of Action
The exact mechanism of action of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone may also act as an antagonist at certain receptors such as the 5-HT2A receptor. Further studies are needed to fully elucidate the mechanism of action of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone.
Biochemical and Physiological Effects:
4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has been shown to have antioxidant and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone is its relatively simple synthesis process and high yield. 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone is also relatively stable and can be stored for extended periods of time. However, one of the limitations of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully elucidate the mechanism of action of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone.
Future Directions
There are a number of future directions for the study of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone. One potential direction is the development of more potent and selective analogs of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone in vivo. Further studies are also needed to fully elucidate the mechanism of action of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone involves the reaction of 4-methylbenzylamine with ethyl 2-oxo-2-(4-phenyl-1-piperazinyl)acetate in the presence of sodium hydride. The resulting product is then treated with piperazine to yield 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone. The overall synthesis process is relatively simple and straightforward, and the yield of the final product is high.
Scientific Research Applications
4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and Alzheimer's disease. In addition, 4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone has been shown to have anti-inflammatory and anti-tumor activities.
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-19-7-9-20(10-8-19)18-28-12-11-25-24(30)22(28)17-23(29)27-15-13-26(14-16-27)21-5-3-2-4-6-21/h2-10,22H,11-18H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKLCPFKFEBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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